molecular formula C46H65N13O11S2 B3137030 (Deamino-Cys1,Val4,D-Arg8)-Vasopressin CAS No. 43157-23-9

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

カタログ番号: B3137030
CAS番号: 43157-23-9
分子量: 1040.2 g/mol
InChIキー: KEBRFHAVFOSSOX-WSFLLCRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DVDAVPは、1-デアミノ-4-バリン-8-D-アルギニン-バソプレシンとしても知られており、バソプレシンの合成アナログです。バソプレシンは、体内の水分保持を調節する上で重要な役割を果たすペプチドホルモンです。 DVDAVPは、バソプレシンの修飾された形態であり、特定のアミノ酸が変更されて安定性と活性が向上しています .

準備方法

合成経路と反応条件

DVDAVPの合成には、Boc(tert-ブチロキシカルボニル)化学を用いたペプチドの手動アセンブリが含まれます。前駆体は、位置6にシステイン残基を含むインサイチュー中和でアセンブルされます。 Boc脱保護は、純粋なトリフルオロ酢酸(TFA)を使用して行われ、カップリングは、4当量のBoc-アミノ酸を使用してジメチルホルムアミド(DMF)中で行われます .

工業生産方法

DVDAVPの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 高性能液体クロマトグラフィー(HPLC)と質量分析(MS)は、最終製品の品質と純度を確保するために、精製と分析に使用されます .

化学反応の分析

反応の種類

DVDAVPは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、二量体化されたペプチド、遊離チオール基を持つ還元されたペプチド、および修飾された特性を持つ置換されたペプチドが含まれます .

科学研究への応用

DVDAVPは、幅広い科学研究への応用があります。

    化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

    生物学: 水分保持の調節における役割と、バソプレシン受容体との相互作用について調査されています。

    医学: 抗利尿特性のために、尿崩症や夜尿症などの状態の治療に使用されます。

    産業: ペプチドベースの医薬品や治療薬の開発に用いられています

科学的研究の応用

This compound exhibits significant biological activity as an antagonist at vasopressin receptors. Its primary effects include:

  • Renal Water Reabsorption : By selectively targeting the V2 receptor, it influences water retention mechanisms in the kidneys.
  • Vascular Regulation : It can modulate vascular tone through interactions with V1a receptors, although its primary action is on V2 receptors.

Pharmacological Studies

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin is utilized in pharmacological studies to understand receptor binding dynamics and pharmacodynamics. The following table summarizes key findings from various studies:

Study FocusKey Findings
Receptor Binding AffinityDemonstrated high selectivity for V2 receptors over V1a and V1b .
Functional AssaysExhibited varying degrees of agonism and antagonism depending on receptor subtype .
Structural AnalysisIdentified crucial amino acid residues involved in ligand-receptor interactions through site-directed mutagenesis .

Therapeutic Potential

The therapeutic implications of this compound are particularly notable in the treatment of conditions such as:

  • Diabetes Insipidus : Its ability to enhance water reabsorption makes it a candidate for managing this condition.
  • Cardiovascular Disorders : Research indicates potential applications in treating heart failure and hypertension due to its vascular effects .

Study on Renal Function

A study investigated the effects of this compound on glomerular filtration rate (GFR) in rat models. Results indicated that stimulation of V2 receptors significantly increased GFR, suggesting its potential utility in renal therapies .

Anxiety and Stress Disorders

Another research avenue explored the role of vasopressin receptors in stress-related conditions such as anxiety and depression. The study highlighted that specific receptor antagonists could mitigate symptoms associated with these disorders, positioning this compound as a valuable tool in neuropharmacology .

作用機序

DVDAVPは、バソプレシン受容体、特に腎臓のV2受容体と相互作用することによってその効果を発揮します。この相互作用は、集合管の頂端膜にアクアポリン水チャネルを挿入し、水再吸収を増加させます。 さらに、DVDAVPはV1a受容体を活性化して、フォン・ウィルブランド因子と凝固因子VIIIの放出を引き起こす可能性があります .

類似の化合物との比較

類似の化合物

    デスモプレシン: 抗利尿特性が同様のバソプレシンの別の合成アナログです。

    オキシトシン: バソプレシンと構造的に似ていますが、生理学的機能が異なるペプチドホルモンです。

    アルギニンバソプレシン: 受容体相互作用が同様のバソプレシンの天然形態

独自性

DVDAVPは、システインの脱アミノ化とアルギニンのD-アルギニンによる置換など、特定の修飾によって独特です。 これらの修飾は、安定性を高め、血管収縮効果を減らし、天然バソプレシンと比較して半減期を延長します .

類似化合物との比較

Similar Compounds

Uniqueness

DVDAVP is unique due to its specific modifications, including the deamination of cysteine and substitution of arginine with D-arginine. These modifications enhance its stability, reduce pressor effects, and prolong its half-life compared to natural vasopressin .

生物活性

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin, commonly referred to as dVDAVP, is a synthetic analog of the natural hormone vasopressin. This compound has garnered attention due to its unique biological activities and potential therapeutic applications, particularly in the management of water retention disorders and certain hemostatic conditions. The modifications in its structure enhance its specificity and efficacy while minimizing unwanted side effects.

Chemical Structure and Properties

  • Molecular Formula : C₄₆H₆₅N₁₃O₁₁S₂
  • Molecular Weight : 1040.22 g/mol
  • CAS Number : 43157-23-9

Structural Modifications

The modifications in dVDAVP include:

  • Deamination of Cys1 : This alteration improves the half-life of the compound.
  • Valine substitution at position 4 : Enhances receptor specificity.
  • D-Arginine at position 8 : Abolishes vasopressor activity associated with the V1a receptor, allowing for selective action on V2 receptors.

dVDAVP primarily acts as an agonist for the vasopressin V2 receptor, which is predominantly expressed in renal tissues. This interaction promotes water reabsorption in the kidneys, effectively increasing urine concentration and reducing urine output. The absence of significant V1a receptor activity means that dVDAVP does not induce vasoconstriction, making it safer for patients who may be sensitive to blood pressure changes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of dVDAVP on various cancer cell lines, particularly those expressing V2 receptors. For instance, research demonstrated that exposure to dDAVP led to a significant reduction in tumor cell growth in breast cancer models. The following table summarizes key findings from studies assessing the antiproliferative effects of dVDAVP:

StudyCell LineTreatment DurationEffect on Cell Proliferation
MDA-MB-231 (breast cancer)72 hoursSignificant reduction (p<0.01)
Various tumor lines7 daysModest but significant antiproliferative effects
Renal cell carcinomaNot specifiedInduction of apoptosis through V2 receptor activation

Clinical Applications

dVDAVP is utilized in clinical settings for:

  • Management of Diabetes Insipidus : It effectively reduces excessive urination and helps maintain fluid balance.
  • Hemostatic Disorders : It promotes the secretion of von Willebrand factor, aiding in blood clotting processes.

Case Study 1: Perioperative Use

In a clinical study involving cancer surgeries, perioperative administration of dDVAP was found to reduce metastatic progression. The compound's hemostatic properties were linked to its ability to release coagulation factors that protect against tumor cell dissemination during surgical procedures.

Case Study 2: Treatment of Hemophilia

A study involving hemophilia patients demonstrated that dDVAP could successfully increase levels of factor VIII, thereby improving clotting ability without significant side effects related to vasoconstriction.

特性

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBRFHAVFOSSOX-WSFLLCRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658832
Record name 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1040.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43157-23-9
Record name 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 2
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 3
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 4
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 5
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Reactant of Route 6
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。